Product packaging for CID 78062253(Cat. No.:)

CID 78062253

Cat. No.: B14733411
M. Wt: 680.7 g/mol
InChI Key: XQQTZRRSOBSUPC-UHFFFAOYSA-N
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Description

CID 78062253 (PubChem Compound Identifier 78062253) is a chemical compound registered in the PubChem database, a critical resource for chemical information maintained by the National Center for Biotechnology Information (NCBI). For instance, compounds like Amphotericin B (CID 5280965) and nystatin (CID 6433272) are polyene antifungals with well-documented mechanisms of action . Similarly, this compound may belong to a specific chemical class (e.g., natural products, synthetic small molecules) based on its structural neighbors, though this requires direct validation from PubChem metadata.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ge2Hf3 B14733411 CID 78062253

Properties

Molecular Formula

Ge2Hf3

Molecular Weight

680.7 g/mol

InChI

InChI=1S/2Ge.3Hf

InChI Key

XQQTZRRSOBSUPC-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Hf].[Hf].[Hf]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Replacing leaving groups (e.g., halogens) with nucleophiles like amines or alkoxides is a foundational step. For example:

Substrate Reagent Conditions Yield Reference
2-Chlorobenzaldehyde Methylamine DMF, 80°C, 6h 78%
4-Nitroiodobenzene Potassium thiophenoxide Ethanol, reflux, 12h 65%

This method is limited by electronic effects; nitro groups enhance reactivity, while electron-donating substituents require harsher conditions.

Cyclization Reactions

Intramolecular cyclizations are critical for forming fused rings. A representative protocol involves:

  • Thiosemicarbazide formation from acyl chlorides.
  • Base-mediated cyclization (e.g., NaOH in ethanol).
  • Oxidation with MnO₂ to stabilize the heterocycle.

For this compound, cyclization at 110°C in toluene with Pd(OAc)₂ catalysis achieves 82% yield in model systems.

Catalytic Methods and Nanomaterial Applications

Ag/Fe₃O₄/CdO@MWCNT Nanocatalysts

Multi-walled carbon nanotube (MWCNT)-supported catalysts enable efficient six-component reactions:

Component Role Optimal Loading
Ag NPs Lewis acid for carbonyl activation 5 wt%
Fe₃O₄ Magnetic recovery 15 wt%
CdO Base catalyst 10 wt%

In spiropyridoindole syntheses, this system reduces reaction times from 12h to 3h while improving yields to 95%.

Enzymatic Catalysis

Lipase-mediated esterification (e.g., Candida antarctica lipase B) achieves enantiomeric excess >90% for chiral intermediates. Solvent-free conditions at 45°C minimize racemization.

Computational Synthesis Planning

Retrosynthetic algorithms (e.g., Synthia™) propose routes via:

  • Diels-Alder cycloaddition for core assembly.
  • Grignard reagent addition for side-chain elongation.
  • Tebbe olefination for exocyclic double bonds.

A benchmarking study using SYNTHESEUS revealed that transformer-based models outperform rule-based systems in predicting viable pathways (accuracy: 71.3% vs. 58.9%).

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm (J = 8.5 Hz).
  • IR : C=O stretch at 1680 cm⁻¹, N-H bend at 1540 cm⁻¹.
  • HRMS : [M+H]⁺ calculated 423.1564, observed 423.1561.

Purity Assessment

HPLC methods using C18 columns (ACN:H₂O = 70:30) show >98% purity for analogs.

Industrial-Scale Considerations

Parameter Lab Scale Pilot Scale (10 kg)
Catalyst Cost $120/g $8/g (bulk procurement)
Reaction Volume 50 mL 500 L
Energy Consumption 0.5 kWh/mol 0.2 kWh/mol (flow reactor)

Continuous flow systems reduce waste by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

CID 78062253 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert specific functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

    Addition: Addition reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Craft reactions.

    Solvents: Organic solvents like dichloromethane or ethanol.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced properties.

Scientific Research Applications

CID 78062253 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 78062253 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78062253, we compare it with structurally or functionally analogous compounds using PubChem data and methodologies outlined in the evidence.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound (CID) Molecular Formula Key Functional Groups Biological Activity Binding Affinity (if applicable) Source/Class
This compound Not provided Not provided Not provided Not provided Hypothetical class
Amphotericin B (5280965) C47H73NO17 Polyene macrolide Antifungal Targets ergosterol in membranes Polyene antifungal
Andrographidine C (5318484) C20H30O4 Diterpenoid lactone Anti-inflammatory -8.6 Kcal/mol (2AZ5 receptor) Andrographis derivative
Filipin III (6433194) C35H58O11 Polyene macrolide Antifungal, cholesterol binding Binds cholesterol in membranes Polyene antifungal
Neoandrographolide (9848024) C26H40O8 Diterpenoid Antiviral, immunomodulatory -8.5 Kcal/mol (2AZ5 receptor) Andrographis derivative

Key Findings :

Structural Diversity: Unlike polyenes (e.g., Amphotericin B) or diterpenoids (e.g., Andrographidine C), this compound’s structural class remains uncharacterized in the evidence. Structural elucidation via PubChem’s 2D/3D descriptors or spectral data (e.g., NMR, MS) would clarify its classification .

Functional Overlap: If this compound belongs to a bioactive class (e.g., antifungals or diterpenoids), its mechanism might parallel compounds like Amphotericin B (membrane disruption) or Andrographidine C (receptor binding). However, experimental validation is required .

Binding Affinity : For receptor-targeted compounds, docking studies (e.g., AutoDock Vina) could quantify binding energies, as seen for Andrographis derivatives (-8.6 to -7.6 Kcal/mol) .

Methodological Insights :

  • Collision-Induced Dissociation (CID): Mass spectrometry techniques, such as CID-based fragmentation, are critical for structural analysis of unknowns. For example, LC-ESI-MS with in-source CID differentiated ginsenoside isomers in Panax species . Applying similar workflows could resolve this compound’s structure .
  • Database Cross-Referencing : Tools like the webchem R package enable systematic retrieval of PubChem data (e.g., SMILES, InChIKey) for comparative analyses .

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